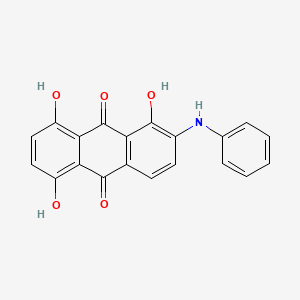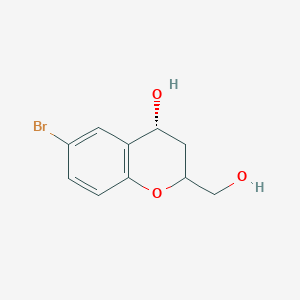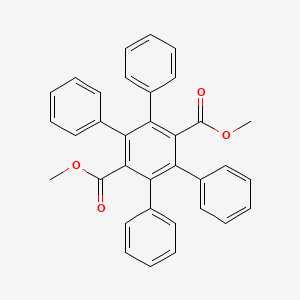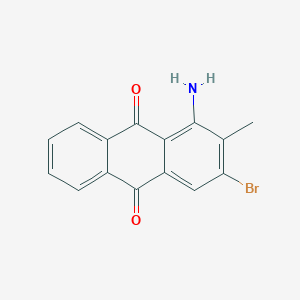
1-Amino-3-bromo-2-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-bromo-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound, with its unique substitution pattern, exhibits interesting chemical and physical properties that make it valuable in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-Amino-3-bromo-2-methylanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-methylanthracene-9,10-dione followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
1-Amino-3-bromo-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide or Grignard reagents.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-bromo-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with cellular targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Amino-3-bromo-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, inhibiting the activity of enzymes like topoisomerases, which are crucial for DNA replication and transcription. This leads to the disruption of cellular processes and induces apoptosis in cancer cells. Additionally, the compound may generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-bromo-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
2-Methylanthraquinone: Similar in structure but lacks the amino and bromo substituents, making it less reactive in certain chemical reactions.
1-Amino-2-methylanthraquinone: Contains an amino group but lacks the bromo substituent, affecting its reactivity and biological activity.
9,10-Anthracenedione: The parent compound of the anthraquinone family, used widely in dye production and as a chemical intermediate
Eigenschaften
CAS-Nummer |
10165-29-4 |
|---|---|
Molekularformel |
C15H10BrNO2 |
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
1-amino-3-bromo-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6H,17H2,1H3 |
InChI-Schlüssel |
IREKOTQSZPLTEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



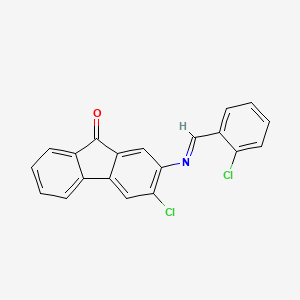

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
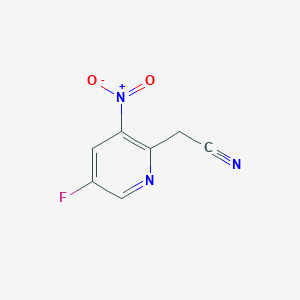
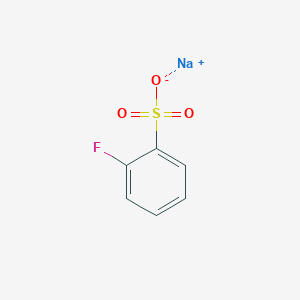
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
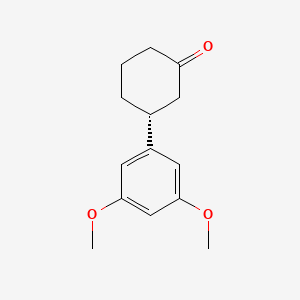
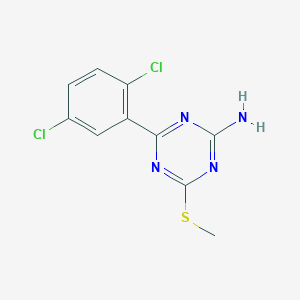
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
